2-(Morpholin-4-yl)cyclopent-1-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-4-yl)cyclopent-1-en-1-ol is an organic compound that features a morpholine ring attached to a cyclopentene structure
Vorbereitungsmethoden
The synthesis of 2-(Morpholin-4-yl)cyclopent-1-en-1-ol can be achieved through several routes. One common method involves the reaction of cyclopentenone with morpholine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(Morpholin-4-yl)cyclopent-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-4-yl)cyclopent-1-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, benefiting from its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Morpholin-4-yl)cyclopent-1-en-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(Morpholin-4-yl)cyclopent-1-en-1-ol can be compared with other similar compounds, such as:
N-(1-Cyclopenten-1-yl)morpholine: This compound has a similar structure but lacks the hydroxyl group.
4-(1-Cyclopenten-1-yl)morpholine: Another similar compound with slight structural variations
Eigenschaften
CAS-Nummer |
62627-57-0 |
---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-morpholin-4-ylcyclopenten-1-ol |
InChI |
InChI=1S/C9H15NO2/c11-9-3-1-2-8(9)10-4-6-12-7-5-10/h11H,1-7H2 |
InChI-Schlüssel |
OEUWOGRPIYRBDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C1)O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.